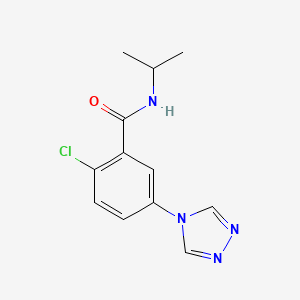![molecular formula C20H22N2O3 B5721687 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. MP-10 has been extensively studied for its potential use as an analgesic and anesthetic agent due to its unique mechanism of action.
Applications De Recherche Scientifique
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have a low affinity for the delta-opioid receptor, which is responsible for mediating respiratory depression. This makes 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide a promising candidate for the development of a new class of analgesics that do not cause respiratory depression.
Mécanisme D'action
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide exerts its analgesic effects by binding to the mu-opioid receptor and activating the G-protein signaling pathway. This leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also increases the release of endogenous opioids such as beta-endorphins, which further enhances its analgesic effects.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to produce potent analgesia in animal models of acute and chronic pain. It has also been shown to produce dose-dependent sedation and hypothermia. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide does not cause respiratory depression at analgesic doses, which is a major advantage over traditional opioids. However, at high doses, 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can cause respiratory depression and cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a highly potent and selective mu-opioid receptor agonist, which makes it a valuable tool for studying the role of the mu-opioid receptor in pain modulation. However, its high potency can also make it difficult to study its effects at lower doses. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is also relatively unstable in solution, which can make it challenging to work with in lab experiments.
Orientations Futures
Future research on 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could focus on improving its stability in solution and developing new formulations that allow for controlled release. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could also be studied in combination with other analgesic agents to determine if it can enhance their analgesic effects. Finally, the potential use of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in the treatment of chronic pain and other conditions could be explored further.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 1-piperidinylcarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of potassium carbonate to yield 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. The purity of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-11-7-15(8-12-18)19(23)21-17-9-5-16(6-10-17)20(24)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEIWOCWEVLXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)
![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)



![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
